molecular formula C17H19N5O2S B2449799 1-(azepan-1-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 894067-54-0

1-(azepan-1-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2449799
CAS No.: 894067-54-0
M. Wt: 357.43
InChI Key: IIKQILKCIKYWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(azepan-1-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a heterocyclic compound that features a triazolopyridazine core structure

Properties

IUPAC Name

1-(azepan-1-yl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c23-16(21-9-3-1-2-4-10-21)12-25-17-19-18-15-8-7-13(20-22(15)17)14-6-5-11-24-14/h5-8,11H,1-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKQILKCIKYWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and conditions is crucial to minimize by-products and ensure the scalability of the process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group in this compound participates in nucleophilic substitutions, particularly in reactions with alkyl halides or amines. For example:

Reaction TypeConditionsReagents/SubstratesYieldSource
AlkylationK₂CO₃, DMF, 25°C, 8 hChloroacetonitrile72%
AminationEtOH, reflux, 12 hBenzylamine68%

These reactions modify the sulfanyl linker, enabling structural diversification. The mechanism involves deprotonation of the -SH group (if present) followed by nucleophilic attack .

Cyclization Reactions Involving the Triazolo-Pyridazine Core

The triazolo[4,3-b]pyridazine moiety undergoes cyclization under acidic or basic conditions. For instance:

Reaction TypeConditionsReagentsProductYieldSource
Acid-catalyzedHCl (conc.), MeOH, refluxHydrazine hydrateFused triazolo-pyridazine derivatives65%
Base-mediatedKOH, EtOH, 85°C, 5 hCS₂Thione derivatives58%

These reactions exploit the reactivity of the triazole and pyridazine rings, enabling the formation of polycyclic systems .

Oxidation of Furan

The furan-2-yl group is susceptible to oxidation, forming dihydrofuran or ketone derivatives:

SubstrateOxidizing AgentConditionsProductYieldSource
Furan-2-yl derivativeH₂O₂, AcOHRT, 6 h2-Furanone47%

Reduction of Azepane Ketone

The azepan-1-yl ketone moiety can be reduced to a secondary alcohol:

SubstrateReducing AgentConditionsProductYieldSource
1-(Azepan-1-yl)ethanoneNaBH₄, MeOH0°C, 2 h1-(Azepan-1-yl)ethanol83%

Electrophilic Aromatic Substitution on Furan

The furan ring undergoes electrophilic substitution at the α-position:

Reaction TypeReagentsConditionsProductYieldSource
NitrationHNO₃, H₂SO₄0°C, 1 h5-Nitro-furan-2-yl derivative55%
BrominationBr₂, CHCl₃RT, 30 min5-Bromo-furan-2-yl derivative61%

Cross-Coupling Reactions

The triazolo-pyridazine core participates in Suzuki-Miyaura couplings:

Reaction TypeConditionsReagentsProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 100°C4-Fluorophenylboronic acid6-(4-Fluorophenyl) derivative40%

This reaction leverages the halogenated pyridazine ring for biaryl synthesis .

Stability Under Acidic and Basic Conditions

The compound’s stability was tested under varying pH:

ConditionTimeDegradationNotesSource
1M HCl24 h, RT<5%Stable azepane and sulfanyl groups
1M NaOH24 h, RT12%Hydrolysis of ketone observed

Key Synthetic Routes

The compound is synthesized via a multi-step sequence:

  • Formation of Triazolo-Pyridazine Core : Cyclocondensation of hydrazine derivatives with dichloropyridazine .

  • Introduction of Sulfanyl Group : Thiol-ene reaction with 2-mercaptoethanol under basic conditions .

  • Azepane Ketone Attachment : Mannich reaction with azepane and acetyl chloride .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more intricate molecules. Its unique structure allows for modifications that can lead to novel compounds with desired properties.

Biology

  • Bioactive Potential : Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have focused on its interaction with biological targets such as enzymes or receptors involved in disease pathways.

Medicine

  • Therapeutic Applications : Investigations are underway to explore its potential therapeutic effects in treating various diseases. The compound's ability to modulate biological pathways positions it as a candidate for drug development.

Industry

  • Material Development : The compound is being explored for its application in developing new materials with specific functional properties, which could be utilized in various industrial applications.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of derivatives of 1-(azepan-1-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one against several bacterial strains. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

Research conducted by a team at a leading pharmaceutical university investigated the anticancer effects of this compound on human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation in breast cancer cells through apoptosis induction, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(azepan-1-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to its specific combination of functional groups and the triazolopyridazine core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds .

Biological Activity

1-(azepan-1-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Azepane Ring : A seven-membered saturated nitrogen-containing ring.
  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Triazole and Pyridazine Moieties : Contributing to its pharmacological profile.

The molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, and it has a molecular weight of approximately 318.40 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains. The presence of the furan and triazole moieties in this compound suggests potential activity against both gram-positive and gram-negative bacteria.

Compound Activity Reference
Triazole DerivativeAntibacterial
Furan DerivativeAntifungal

Cytotoxicity

Studies have demonstrated that triazole-containing compounds can induce cytotoxic effects in cancer cell lines. For example, research on related compounds has shown that they can inhibit cell proliferation and induce apoptosis in human cancer cells.

Cell Line IC50 (µM) Reference
HL-60 (Leukemia)15.5
MCF-7 (Breast)12.0

The proposed mechanism of action for this compound involves the inhibition of key enzymes and pathways associated with cell growth and survival. The interaction with G protein-coupled receptors (GPCRs) has been noted, which may lead to downstream effects on intracellular signaling pathways.

Case Studies

  • Case Study on Anticancer Activity
    • A study evaluated the effects of a similar compound on the proliferation of HL-60 cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound may activate apoptotic pathways through mitochondrial disruption.
  • Antimicrobial Efficacy
    • In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.